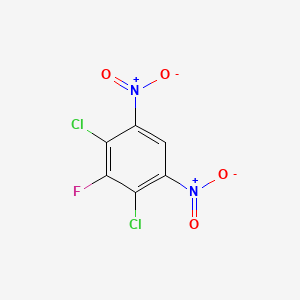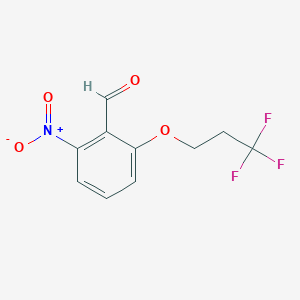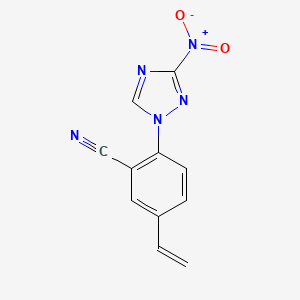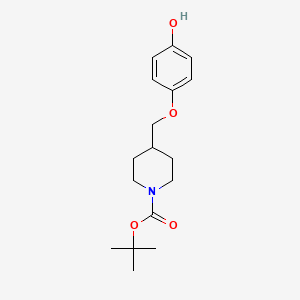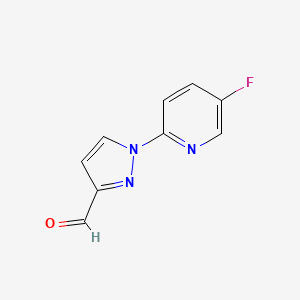
4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Applications in Medicinal Chemistry and Pharmacology
4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol and its analogs have garnered interest in medicinal chemistry due to their diverse pharmacological activities. This compound is part of the pyridazinone family, which includes a variety of compounds with significant biological activities. For instance, certain vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors. A specific compound, ABT-963, has demonstrated excellent selectivity for COX-2 over COX-1, improved aqueous solubility compared to traditional NSAIDs like celecoxib and rofecoxib, high oral anti-inflammatory potency, and gastric safety in animal models. This compound has shown to reduce prostaglandin E2 production, edema, nociception, bone loss, and soft tissue destruction, indicating its potential in treating pain and inflammation associated with arthritis (Asif, 2016).
Contributions to Organic Synthesis
The compound and related pyridazinone derivatives have been extensively studied for their synthetic applications. These compounds serve as precursors or intermediates in the synthesis of various other molecules. Research has shown that pyridazinones can be synthesized through different methods, involving the addition of hydrazine or its derivatives to an appropriately 1,4-disubstituted carbon chain. This flexibility in synthesis highlights the compound's utility in the development of new chemical entities with potential biological activities (Jakhmola et al., 2016).
Applications in Organic Electronics and Optoelectronics
Derivatives of this compound have been explored for their applications in organic electronics and optoelectronics. Studies have focused on the synthesis and application of quinazoline derivatives, which share structural similarities with pyridazinone compounds, for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of such heterocyclic compounds into π-extended conjugated systems is valuable for the creation of novel optoelectronic materials, demonstrating their potential beyond medicinal chemistry (Lipunova et al., 2018).
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. Pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular behaviors, such as increased or decreased proliferation, apoptosis, or differentiation. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit kinase activity by binding to the active site of the enzyme, preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to the compound can lead to gradual degradation, resulting in decreased efficacy over time . Additionally, long-term studies have indicated that this compound can have sustained effects on cellular processes, such as prolonged inhibition of specific signaling pathways or persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including organ damage or systemic toxicity . Threshold effects have also been reported, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels within the cell. For instance, the compound can inhibit key metabolic enzymes, leading to altered metabolic pathways and changes in the levels of specific metabolites . These changes can have downstream effects on cellular processes, such as energy production, biosynthesis, and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . For example, the compound may be actively transported into specific organelles, such as the mitochondria or nucleus, where it can exert its effects on cellular function . Additionally, binding proteins can facilitate the compound’s distribution within tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be directed to the nucleus, where it can modulate gene expression and transcriptional activity.
Propiedades
IUPAC Name |
5-amino-3-(3,4-difluorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O/c11-6-2-1-5(3-7(6)12)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLDGWJDVYACHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=O)C(=C2)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


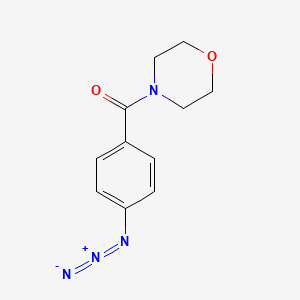
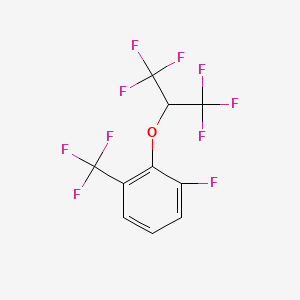
![2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1472154.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1472155.png)
![[4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanol](/img/structure/B1472158.png)
![1-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1472160.png)
![1-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1472165.png)
